molecular formula C20H17FN4O2S2 B2433721 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 392300-24-2

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2433721
CAS No.: 392300-24-2
M. Wt: 428.5
InChI Key: ZSZWUXKSUWTBBG-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazole ring, and a fluorobenzamide moiety . These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom, while the thiadiazole is a five-membered ring containing two nitrogen atoms and a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group in the fluorobenzamide moiety could participate in reactions with nucleophiles, while the thiadiazole ring might be involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzamide group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

One study focused on identifying human metabolites of a novel inhibitor of the "funny" If current channel, expressed in the sinus node of the heart, developed as a treatment for stable angina and atrial fibrillation. The metabolites were identified in human urine, plasma, and feces, and the study investigated the renal and hepatic uptake transporters for these metabolites. This research provides insight into the metabolism and excretion pathways of novel therapeutic agents, potentially including compounds with similar structures (Umehara et al., 2009).

Antiproliferative and Antimicrobial Properties

Another study explored the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds. These compounds demonstrated high DNA protective ability against oxidative stress and strong antimicrobial activity against certain bacterial strains. Additionally, some compounds exhibited cytotoxicity on cancer cell lines, suggesting potential applications in developing novel chemotherapy drugs with minimized cytotoxicity (Gür et al., 2020).

Novel Anticancer Agents

Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure aimed to discover new anticancer agents. These compounds were synthesized and evaluated for antitumor activities against various human cancer cell lines, showing moderate to high levels of antitumor activities. The study's findings contribute to the ongoing search for more effective and less toxic anticancer therapies (Fang et al., 2016).

Antimicrobial Activity of Linezolid-Like Molecules

The synthesis and evaluation of antimicrobial activities of linezolid-like molecules revealed that these compounds exhibited good antitubercular activities. This study highlights the potential of quinazoline derivatives in developing new antibacterial agents, particularly against resistant strains of tuberculosis (Başoğlu et al., 2012).

Fluorogenic Chemodosimeters

A study on the synthesis of a thioamide derivative of 8-hydroxyquinoline-benzothiazole for Hg2+-selective fluorescence enhancing properties in aqueous solution demonstrates the application of quinoline derivatives in environmental monitoring and the development of sensitive detection methods for heavy metals (Song et al., 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of similar structures, it could be a promising candidate for development as a new therapeutic agent .

Mechanism of Action

    Target of action

    The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety . Derivatives of 3,4-dihydroquinolin-1(2H)-one have been found to exhibit sigma-1 receptor (σ1R) antagonist activity . Therefore, it’s possible that “N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide” might interact with sigma-1 receptors or similar targets.

    Biochemical pathways

    Sigma-1 receptors are involved in many cellular processes, including ion channel modulation, cell proliferation, and differentiation, so the compound could potentially affect these pathways .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZWUXKSUWTBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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